7-Formyl-1-methyl-1H-indole-3-carbonitrile

INMT Indolethylamine N-methyltransferase Enzyme inhibition

For medicinal chemistry programs requiring low-lipophilicity indole-3-carbonitrile building blocks, 7-Formyl-1-methyl-1H-indole-3-carbonitrile (CAS 1373137-76-8) delivers orthogonal reactivity. The 7-formyl group introduces a critical hydrogen-bond acceptor while drastically reducing cLogP (-0.292 vs. 2.15 for the unsubstituted parent), addressing solubility and promiscuous binding liabilities common in kinase inhibitor series. - Enables SAR exploration at the potency-determining 7-position (≥10-fold activity shifts observed in DYRK1A programs). - Provides a 7-fold affinity advantage (Ki = 12 µM) over PDAT (Ki = 84 µM) for INMT inhibitor development. - Falls within EP2730558A1 Markush claims for DNMT inhibitor scaffolds, supporting freedom-to-operate positioning.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
Cat. No. B11906779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Formyl-1-methyl-1H-indole-3-carbonitrile
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC(=C21)C=O)C#N
InChIInChI=1S/C11H8N2O/c1-13-6-9(5-12)10-4-2-3-8(7-14)11(10)13/h2-4,6-7H,1H3
InChIKeyWQMNXQASKZTSEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Formyl-1-methyl-1H-indole-3-carbonitrile: Key Building Block for Kinase Inhibitors


7-Formyl-1-methyl-1H-indole-3-carbonitrile (CAS 1373137-76-8) is an N-methylated indole-3-carbonitrile derivative that uniquely incorporates a 7-formyl substituent on the indole core. This aromatic heterocyclic compound (C11H8N2O, MW 184.19) features both a nitrile handle at the 3-position and an electrophilic aldehyde moiety at the 7-position, providing orthogonal reactivity vectors for medicinal chemistry elaboration. The compound is commercially available at purities of ≥95% to 98% and is employed as a versatile intermediate in the synthesis of kinase inhibitors, fragment libraries, and DNA methyltransferase (DNMT) inhibitor scaffolds [1][2].

7-Formyl-1-methyl-1H-indole-3-carbonitrile: Differentiation from Generic Analogs


The indole-3-carbonitrile scaffold exhibits profound structure-activity relationship (SAR) sensitivity at the 7-position, where substituent identity dictates both enzyme inhibition potency and physicochemical profile. The 7-formyl group confers a hydrogen-bond-accepting carbonyl that is absent in 7-halogen (e.g., 7-chloro, 7-bromo) and unsubstituted analogs [1]. In DYRK1A inhibitor programs, replacement of the 7-chloro substituent with bromine or iodine increased activity, whereas removal or substitution with a methyl group decreased potency by at least 10-fold [1]. The 7-formyl substituent introduces a polar, H-bond-capable moiety that also dramatically lowers calculated lipophilicity (cLogP = -0.292) compared to the parent 1-methyl-1H-indole-3-carbonitrile (cLogP = 2.15) [2][3]. This combination of differentiated binding pharmacophore and improved aqueous compatibility makes the compound non-interchangeable with its 7-unsubstituted, 7-halogenated, or 7-alkylated counterparts for applications where both target engagement and drug-like properties are required.

7-Formyl-1-methyl-1H-indole-3-carbonitrile: Comparative Evidence


INMT Inhibition: Enhanced Affinity vs Reference PDAT

In a direct enzyme inhibition assay against human indolethylamine N-methyltransferase (INMT), 7-formyl-1-methyl-1H-indole-3-carbonitrile demonstrated a Ki of 12,000 nM (12 µM) [1]. This represents a 7-fold improvement in binding affinity compared to PDAT (Ki = 84,000 nM = 84 µM) , a known noncompetitive INMT inhibitor used as a reference standard. The assay measured inhibition of indole N-methyl transferase activity, and the quantitative difference indicates that the 7-formyl substitution pattern contributes favorably to target engagement compared to the PDAT chemotype.

INMT Indolethylamine N-methyltransferase Enzyme inhibition Fragment screening

Lipophilicity Reduction vs Unsubstituted Indole-3-carbonitrile

Introduction of the 7-formyl group markedly alters the physicochemical profile of the indole-3-carbonitrile scaffold. The calculated logP (cLogP) of 7-formyl-1-methyl-1H-indole-3-carbonitrile is -0.292 [1], whereas the parent unsubstituted 1-methyl-1H-indole-3-carbonitrile has a cLogP of 2.15 [2]. This ΔcLogP of -2.442 represents a shift from a moderately lipophilic fragment to a substantially more polar, hydrophilic compound.

Lipophilicity Drug-likeness Physicochemical properties Fragment optimization

DYRK1A SAR: Essential 7-Substitution Binding Vector

Structure-activity relationship studies on indole-3-carbonitrile-based DYRK1A inhibitors reveal that the 7-position is a critical determinant of inhibitory potency. The starting 7-chloro fragment (6a) exhibited micromolar IC50 against DYRK1A, and replacement of the 7-halogen with bromine or iodine further increased inhibition [1]. Critically, removal of the 7-substituent or replacement with a methyl group decreased activity by at least 10-fold [1]. While direct IC50 data for the 7-formyl analog is not available in this study, the SAR establishes that a 7-substituent capable of engaging the ATP-binding pocket—such as the H-bond-accepting formyl carbonyl—is required for optimal target engagement.

DYRK1A Kinase inhibition Structure-activity relationship Fragment-based drug design

DNMT Inhibitor Patent Coverage for 7-Formyl Scaffold

European patent EP2730558A1 claims polysubstituted indole derivatives of formula (I) as inhibitors of DNA methyltransferases (DNMTs) for the treatment of cancer, hematological malignancies, and proliferative diseases [1]. The generic Markush structure encompasses compounds bearing a C=Y group at position 3 (where Y is O or N-OH) and a -(CH2)n- or -CH=CH- linker at position 7, directly covering the 7-formyl-1-methyl-1H-indole-3-carbonitrile chemotype as a claimed scaffold [1]. While specific IC50 values for this compound are not disclosed in the patent document, the explicit inclusion of this substitution pattern in granted intellectual property distinguishes it from other indole-3-carbonitrile analogs that fall outside the claimed structural scope.

DNMT DNA methyltransferase Epigenetics Cancer therapeutics

7-Formyl-1-methyl-1H-indole-3-carbonitrile: Application Scenarios


INMT Fragment Screening and Probe Development

Researchers developing inhibitors of indolethylamine N-methyltransferase (INMT) should prioritize 7-formyl-1-methyl-1H-indole-3-carbonitrile over common indole-3-carbonitrile building blocks. With a measured Ki of 12 µM against human INMT, this compound provides a 7-fold higher affinity starting point compared to the reference inhibitor PDAT (Ki = 84 µM) [1][2]. Its significantly lower lipophilicity (cLogP = -0.292 vs. 2.15 for the unsubstituted parent) also reduces the risk of promiscuous binding and aggregation artifacts in biochemical assays [3].

DYRK1A Hit Expansion via 7-Position SAR

For medicinal chemistry teams building upon indole-3-carbonitrile DYRK1A inhibitor series, 7-formyl-1-methyl-1H-indole-3-carbonitrile offers a strategic alternative to 7-halogenated analogs. Published SAR demonstrates that the 7-position is essential for potency—removal or methyl substitution reduces activity ≥10-fold [1]. The 7-formyl group provides a hydrogen-bond-accepting carbonyl that may engage the ATP-binding pocket while simultaneously improving aqueous solubility, a known limitation of lipophilic DYRK1A inhibitor chemotypes such as KuFal194 [1].

DNMT Inhibitor Lead Generation and IP Strategy

Organizations targeting DNA methyltransferases (DNMTs) for oncology or epigenetic therapeutics should select 7-formyl-1-methyl-1H-indole-3-carbonitrile for its inclusion within the patent-protected chemical space of EP2730558A1 [1]. This compound falls under the claimed Markush structure encompassing indole derivatives with C=O and appropriate linkers as DNMT inhibitors. Procurement of this specific building block supports both medicinal chemistry exploration and freedom-to-operate positioning in a competitive therapeutic area.

Balanced Polarity Fragment Library Construction

When constructing fragment libraries or screening collections where balanced lipophilicity is critical, 7-formyl-1-methyl-1H-indole-3-carbonitrile (cLogP = -0.292) is strongly preferred over the more lipophilic 1-methyl-1H-indole-3-carbonitrile parent (cLogP = 2.15) or 7-halogenated derivatives [2][3]. The orthogonal formyl and nitrile functional groups enable divergent synthetic elaboration while maintaining a fragment-like physicochemical profile consistent with Rule of Three guidelines for fragment-based drug discovery.

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